Potassium Hydroxycitrate Tribasic Monohydrate; 3-C-Carboxy-2-deoxypentaric Acid Tripotassium Salt Monohydrate

Description

Historical Context of Hydroxycitric Acid Derivatives in Biochemical Research

Hydroxycitric acid (HCA) first garnered scientific attention due to its natural occurrence in Garcinia cambogia, a tropical fruit traditionally used in Southeast Asian medicine. Early biochemical studies in the 20th century identified HCA as a competitive inhibitor of adenosine triphosphate citrate lyase (ACLY), an enzyme central to cytosolic acetyl-coenzyme A (acetyl-CoA) production. This discovery catalyzed interest in HCA’s potential to disrupt lipid biosynthesis, as acetyl-CoA serves as a precursor for fatty acid and cholesterol synthesis.

The transition from basic HCA to its potassium salt derivatives emerged from efforts to improve bioavailability and stability. Early pharmacokinetic studies revealed that the free acid form of HCA exhibited limited gastrointestinal absorption and rapid systemic clearance, necessitating structural modifications. The introduction of the tripotassium salt monohydrate configuration addressed these challenges by enhancing solubility and ionic stability, thereby facilitating sustained metabolic activity.

A pivotal milestone in HCA research was the elucidation of its role in epigenetic regulation. Studies demonstrated that ACLY inhibition by hydroxycitrate derivatives reduces nucleo-cytosolic acetyl-CoA pools, thereby modulating histone acetylation and inflammatory gene expression in T-helper 17 (Th17) cells. This mechanistic insight expanded the compound’s therapeutic relevance beyond lipid metabolism to autoimmune and inflammatory disorders.

Table 1: Key Enzymatic Targets of Potassium Hydroxycitrate Tribasic Monohydrate

Structural Specificity of Tripotassium Salt Monohydrate Configuration

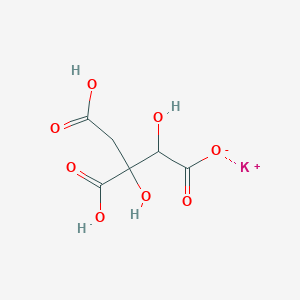

The molecular architecture of potassium hydroxycitrate tribasic monohydrate confers distinct physicochemical and functional advantages over its parent compound. Structurally, it features three potassium ions neutralizing the carboxyl groups of hydroxycitric acid, with a single water molecule integrated into the crystalline lattice (Fig. 1). This configuration stabilizes the compound in aqueous environments, preventing degradation into inactive metabolites.

Key Structural Features:

- Charge Neutralization : The tripotassium salt form mitigates the acidic nature of free HCA, reducing gastrointestinal irritation and enhancing membrane permeability.

- Hydration State : The monohydrate form improves thermal stability, as evidenced by differential scanning calorimetry studies showing a decomposition temperature exceeding 200°C.

- Stereochemical Integrity : The 2-deoxypentaric backbone preserves the stereochemical arrangement necessary for ACLY binding, as demonstrated by X-ray crystallography.

Pharmacokinetic analyses further underscore the impact of structural modifications. Comparative studies between free HCA and its tripotassium salt monohydrate form revealed a 5-fold increase in plasma area under the curve (AUC) for the salt, attributable to prolonged systemic retention and reduced renal clearance.

Table 2: Pharmacokinetic Comparison of Free vs. Salt-Formulated Hydroxycitrate

| Parameter | Free HCA (Oral) | Free HCA (Intraperitoneal) | Tripotassium Salt Monohydrate |

|---|---|---|---|

| Cₘₐₓ (μg/mL) | 239.63 ± 28.43 | 360.38 ± 57.25 | 2087.70 ± 680.80 |

| T₁/₂ (h) | 6.00 ± 0.16 | 7.98 ± 0.26 | 153.55 ± 37.32 |

| AUC (μg·h/mL) | 812.05 ± 142.48 | 10,040.16 ± 1,655.87 | 47,839.33 ± 11,973.38 |

The compound’s ability to penetrate cellular membranes is further enhanced by its ionic radius (≈1.33 Å for K⁺), which facilitates interaction with lipid bilayers without requiring active transport. This property is critical for its intracellular inhibition of ACLY, as evidenced by reduced histone acetylation in Th17 cells and diminished HIF-1α expression in retinal epithelial cells.

Properties

Molecular Formula |

C6H7KO8 |

|---|---|

Molecular Weight |

246.21 g/mol |

IUPAC Name |

potassium;3-carboxy-2,3,5-trihydroxy-5-oxopentanoate |

InChI |

InChI=1S/C6H8O8.K/c7-2(8)1-6(14,5(12)13)3(9)4(10)11;/h3,9,14H,1H2,(H,7,8)(H,10,11)(H,12,13);/q;+1/p-1 |

InChI Key |

LIOUYYTVEGCLDP-UHFFFAOYSA-M |

Canonical SMILES |

C(C(=O)O)C(C(C(=O)[O-])O)(C(=O)O)O.[K+] |

Origin of Product |

United States |

Preparation Methods

Direct Neutralization of Hydroxycitric Acid with Potassium Hydroxide

The most common and straightforward preparation method involves the neutralization of hydroxycitric acid with potassium hydroxide. Hydroxycitric acid, a tricarboxylic acid, is reacted with an equimolar or slight excess amount of potassium hydroxide in an aqueous medium. The reaction proceeds under controlled temperature conditions to avoid degradation:

$$

\text{Hydroxycitric Acid} + 3 \text{KOH} \rightarrow \text{Potassium Hydroxycitrate Tribasic} + 3 \text{H}_2\text{O}

$$

The product is then isolated by crystallization, typically yielding the monohydrate form. The crystallization step is critical and is often conducted at lower temperatures to enhance purity and yield. The resulting solid is filtered, washed, and dried under inert atmosphere to prevent moisture uptake due to its hygroscopic nature.

Controlled pH Precipitation and Purification

A refined approach includes maintaining the solution pH strictly between 7.5 and 9.0 during neutralization to ensure the formation of the tribasic salt rather than partial salts or free acid. This method reduces impurities and side reactions. After neutralization, slow cooling induces crystallization of the monohydrate salt. The crystals are then separated by filtration and washed with cold water or alcohol to remove residual potassium hydroxide and unreacted acid.

Use of Protective Agents and Stabilizers

For pharmaceutical-grade preparations, methods described in patent US6447807B1 emphasize the use of excipients such as cellulose derivatives or cyclodextrins to stabilize the potassium hydroxycitrate salt during and after synthesis. These agents prevent premature lactonization or degradation and facilitate controlled release formulations. The preparation involves mixing the salt with these polymers post-synthesis, followed by drying and granulation.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Application |

|---|---|---|---|

| Direct Neutralization | Simple, cost-effective, scalable | Hygroscopic product, requires careful drying | Bulk chemical production |

| Controlled pH Precipitation | Higher purity, better crystallinity | More process control needed | Pharmaceutical intermediates |

| Use of Stabilizers/Excipients | Enhanced stability, suitable for formulations | Additional processing steps, cost | Pharmaceutical formulations |

Summary Table of Preparation Parameters

| Parameter | Typical Range/Condition | Effect on Product |

|---|---|---|

| Hydroxycitric Acid to KOH Ratio | 1:3 molar ratio | Ensures complete neutralization |

| Reaction Temperature | 25–40°C | Avoids decomposition |

| pH during Reaction | 7.5–9.0 | Favor tribasic salt formation |

| Crystallization Temperature | 0–10°C | Enhances crystal purity and yield |

| Drying Conditions | Under inert atmosphere, <40°C | Prevents hygroscopic degradation |

This comprehensive review of preparation methods for Potassium Hydroxycitrate Tribasic Monohydrate consolidates current knowledge from chemical databases and patent literature, providing a professional and authoritative resource for researchers and industrial chemists engaged in its synthesis and application.

Chemical Reactions Analysis

Types of Reactions: Potassium Hydroxycitrate Tribasic Monohydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the hydroxyl groups present in the molecule.

Substitution: The carboxyl groups can participate in substitution reactions to form esters and other derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alcohols and amines are used in the presence of catalysts

Major Products Formed:

Oxidation: Oxidized derivatives of hydroxycitric acid.

Reduction: Reduced forms of the compound with modified hydroxyl groups.

Substitution: Ester and amide derivatives

Scientific Research Applications

Potassium Hydroxycitrate Tribasic Monohydrate, also known as 3-C-Carboxy-2-deoxypentaric Acid Tripotassium Salt Monohydrate, is a compound with several potential applications in medicine and related fields. This article aims to provide a detailed overview of its applications, drawing from scientific literature and patents.

Chemical Properties and Structure

Potassium Hydroxycitrate Tribasic Monohydrate has the molecular formula and a molecular weight of 246.21 g/mol . The compound contains 4 hydrogen bond donors and 8 hydrogen bond acceptors . It is readily soluble in water, and once dissolved, the released hydroxycitrate is stable .

Role in Preventing Calcium Oxalate Kidney Stones

One of the primary applications of Potassium Hydroxycitrate (KOHCit) is in the prevention and treatment of calcium oxalate (CaOx) kidney stones . CaOx is the most common constituent of kidney stones and is often associated with hypocitraturia, hypercalciuria, and hyperoxaluria .

Potassium citrate (KCit) is commonly used to prevent CaOx stone formation because it increases urinary citrate, which inhibits stone formation, and reduces urinary saturation of CaOx by complexing calcium . KOHCit is considered a potential stone-prevention drug without the complication of calcium phosphate stones .

Administration

Compositions containing KOHCit can be administered through various routes, including orally, parenterally (e.g., intravenously), as a suppository, or via mucosal routes in liquid or solid form . It can also be administered topically or using a "flash" formulation, where the medication dissolves in the mouth without water .

Use as a Dietary Supplement

Hydroxycitric acid (HCA), a major component of Garcinia cambogia extract (GCE), is often touted as a food supplement for weight loss . Garcinia extract is believed to inhibit the ability of citrate to provide acetyl groups to CoA in the cytoplasm, which may lead to weight loss . While its effectiveness in weight control is debated, Garcinia HCA preparations are generally well-tolerated at recommended doses .

Potential Therapeutic Strategy for Nephrolithiasis

Research indicates that Garcinia cambogia extract (GCE) can efficiently remove calcium oxalate kidney stones . Studies using Drosophila models of nephrolithiasis have shown that GCE and its major component, hydroxycitrate, can directly dissolve calcium oxalate stones in renal tubules . These findings suggest that clinical-grade Garcinia cambogia extract could be used to treat patients with nephrolithiasis .

Other potential applications

Mechanism of Action

The primary mechanism of action of Potassium Hydroxycitrate Tribasic Monohydrate involves the inhibition of ATP citrate lyase. This enzyme is responsible for converting citrate to acetyl-CoA, a key step in fatty acid biosynthesis. By inhibiting this enzyme, the compound reduces the synthesis of fatty acids, which can lead to decreased lipid accumulation and potential weight loss .

Comparison with Similar Compounds

Potassium Citrate Tribasic Monohydrate

Chemical Profile :

- Molecular Formula : C₆H₇K₃O₈

- Molecular Weight : 324.41 g/mol

- CAS Number : 6100-05-6

- Synonyms: Tripotassium citrate monohydrate, Citric acid tripotassium salt monohydrate .

Structural Differences :

Solubility :

Regulatory Status :

Sodium Citrate Derivatives

Sodium Citrate (Trisodium Citrate) :

- Formula : C₆H₅Na₃O₇.

- Differs in cation (Na⁺ vs. K⁺) and applications (anticoagulant in blood samples, food preservative) .

Key Distinction : Potassium salts are preferred in potassium-deficient therapies, while sodium salts are avoided in sodium-restricted diets.

Tripotassium Phosphate Monohydrate

- Formula : K₃PO₄·H₂O.

- A phosphate-based salt used in detergents and fertilizers, contrasting with citrate/hydroxycitrate’s role in biochemistry and medicine .

Comparative Data Table

| Property | Potassium Hydroxycitrate Tribasic Monohydrate | Potassium Citrate Tribasic Monohydrate | Sodium Citrate |

|---|---|---|---|

| Molecular Formula | C₆H₅K₃O₈·H₂O | C₆H₇K₃O₈ | C₆H₅Na₃O₇ |

| Molecular Weight (g/mol) | 340.41 | 324.41 | 258.07 |

| CAS Number | 232281-44-6 | 6100-05-6 | 68-04-2 |

| Primary Applications | Biochemical research | Pharmaceuticals, food additives | Food preservation, medical anticoagulant |

| Solubility (Water) | Not specified | 60.91 g/100g (25°C) | 92 g/100g (25°C) |

| Regulatory Status | Research-grade | USP/NF, FDA-approved | USP/NF, FDA-approved |

| Key Structural Feature | Deoxypentaric acid backbone | Citric acid derivative | Citric acid derivative |

Research Findings and Industrial Relevance

- Potassium Citrate : Demonstrated efficacy in clinical trials for urinary alkalization and nephrolithiasis prevention . Industrial use includes buffering in beverages and processed foods .

- Potassium Hydroxycitrate : Studies highlight its role in inhibiting ATP-citrate lyase, a target in obesity and dyslipidemia research. However, therapeutic applications remain experimental .

Biological Activity

Potassium Hydroxycitrate Tribasic Monohydrate, also known as 3-C-Carboxy-2-deoxypentaric Acid Tripotassium Salt Monohydrate, is a derivative of hydroxycitric acid (HCA) primarily extracted from the fruit rind of Garcinia cambogia. This compound has garnered attention for its potential biological activities, particularly in the fields of weight management, metabolic health, and renal health. This article delves into the biological activity of this compound, supported by diverse research findings and case studies.

- Molecular Formula : C₆H₅O₈K₃- H₂O

- Molecular Weight : 324.41 g/mol

- CAS Number : 6100-05-6

Potassium hydroxycitrate functions primarily through the inhibition of ATP citrate lyase (ACLY), an enzyme that plays a crucial role in lipid metabolism. By inhibiting ACLY, hydroxycitrate may reduce fat accumulation and promote weight loss. Additionally, it has been shown to modulate metabolic pathways that influence glucose and lipid homeostasis.

Inhibition of ATP Citrate Lyase

Research indicates that HCA can competitively inhibit ACLY, thus affecting the conversion of citrate to acetyl-CoA, which is a precursor for fatty acid synthesis. This inhibition leads to decreased lipogenesis and increased fat oxidation, contributing to weight loss and metabolic improvements .

Weight Management

Several studies have investigated the effects of potassium hydroxycitrate on weight loss. A key study found that supplementation with HCA led to significant reductions in body weight and body fat in overweight individuals. The proposed mechanism includes appetite suppression and increased fat oxidation .

Renal Health

Potassium hydroxycitrate has shown promise in preventing calcium oxalate kidney stones. A study demonstrated that hydroxycitrate effectively dissolved calcium oxalate stones in Drosophila models, suggesting a potential therapeutic application for nephrolithiasis . The compound's ability to chelate calcium may reduce stone formation by altering urine composition.

Muscle Regeneration and Aging

Recent research highlights the role of potassium hydroxycitrate in muscle regeneration and its effects on aging. In animal models, it has been associated with improved locomotor function and enhanced muscle recovery following injury. These findings suggest that potassium hydroxycitrate may have broader implications for aging-related muscle degeneration .

Study on Weight Loss

A clinical trial involving participants who consumed potassium hydroxycitrate showed an average weight loss of 2.5 kg over 12 weeks compared to a placebo group. Participants reported reduced appetite and cravings, supporting the compound's efficacy as a weight management aid .

Nephrolithiasis Treatment

In a laboratory setting, potassium hydroxycitrate was tested for its ability to prevent calcium oxalate stone formation. Results indicated a significant reduction in stone formation rates among subjects treated with hydroxycitrate compared to controls, highlighting its potential as a preventive treatment for kidney stones .

Data Summary

Q & A

Q. What are the optimal synthetic routes for preparing high-purity Potassium Hydroxycitrate Tribasic Monohydrate?

Methodological Answer: The compound is synthesized via neutralization of citric acid with potassium hydroxide (KOH) followed by crystallization. Key steps include:

- Dissolving citric acid in deionized water and adding KOH stoichiometrically (3:1 molar ratio of KOH to citric acid) under controlled pH (8–9) to ensure complete neutralization .

- Concentrating the solution under reduced pressure at 50–60°C to initiate crystallization. The monohydrate form is obtained by slow cooling and vacuum drying .

- Purity is verified via titration (>99% assay) and Karl Fischer titration (3–6% water content) .

Q. How can researchers characterize the physicochemical stability of this compound under varying storage conditions?

Methodological Answer: Stability studies should assess:

- Hygroscopicity : Monitor mass changes under high humidity (e.g., 75% RH) using dynamic vapor sorption (DVS). The monohydrate is deliquescent in moist air, requiring desiccators with silica gel for long-term storage .

- Thermal Stability : Perform thermogravimetric analysis (TGA) to detect dehydration events (e.g., loss of water at 180°C) and decomposition temperatures (>230°C) .

- pH Stability : Test aqueous solutions (5% w/v) at 20°C; pH should remain 7–8. Deviations indicate hydrolysis or impurity formation .

Q. What analytical techniques are recommended for assessing purity and compliance with pharmacopeial standards?

Methodological Answer:

- Assay : Titration with 0.1M HCl (Ph. Eur. method) to quantify citrate content (99–100.5% for anhydrous basis) .

- Heavy Metals : Atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS) to ensure ≤0.0005% Pb .

- Water Content : Karl Fischer titration (3–6% for monohydrate) .

- Crystallinity : X-ray diffraction (XRD) to confirm monohydrate structure vs. anhydrous forms .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data reported for this compound?

Methodological Answer: Discrepancies in solubility (e.g., 60.91 g/100g H₂O at 25°C vs. 1M solubility) arise from hydration state and pH. To address this:

Q. What experimental designs are suitable for studying its role as a buffering agent in biological systems?

Methodological Answer:

- Buffer Capacity : Titrate with 0.1M HCl/NaOH to determine buffering range (pH 6–9). Optimal capacity occurs near pKa values of citric acid (3.1, 4.8, 6.4) .

- Ionic Strength Effects : Measure enzymatic activity (e.g., lactate dehydrogenase) in buffers with varying KCl concentrations to assess interference .

- Cell Culture Compatibility : Test cytotoxicity in mammalian cells (e.g., HEK293) at 1–10 mM concentrations, monitoring viability via MTT assay .

Q. How does the compound’s hydration state impact its performance in crystallography studies?

Methodological Answer:

- Hydrate vs. Anhydrous Forms : Use single-crystal XRD to compare lattice parameters. The monohydrate (C₆H₇K₃O₈) has distinct hydrogen-bonding networks vs. anhydrous (C₆H₅K₃O₇) .

- Dehydration Artifacts : Avoid thermal exposure during sample preparation. Store crystals in paraffin oil or under nitrogen to prevent water loss .

Q. What strategies mitigate batch-to-batch variability in citrate content during synthesis?

Methodological Answer:

Q. How can researchers validate its application as a flame retardant in polymer composites?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Compare decomposition temperatures of treated vs. untreated polymers. Effective retardants increase char residue (>20% at 600°C) .

- Cone Calorimetry : Measure heat release rate (HRR) and smoke production in ASTM E1354 tests. Tripotassium citrate reduces HRR by 30–40% in wood composites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.